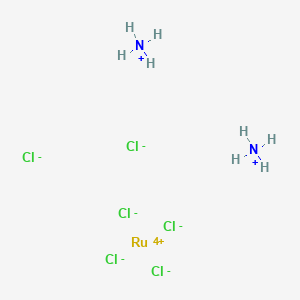

Ammonium hexachlororuthenate(IV)

Descripción

Propiedades

IUPAC Name |

diazanium;hexachlororuthenium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Ru/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTSBQSPUBOKKI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Ru-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18746-63-9 | |

| Record name | Diammonium hexachlororuthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ammonium Hexachlororuthenate(IV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium hexachlororuthenate(IV), with the chemical formula (NH₄)₂[RuCl₆], is an inorganic compound of significant interest in catalysis, materials science, and as a precursor for the synthesis of other ruthenium complexes. This technical guide provides a comprehensive overview of its chemical formula, structure, and key physicochemical properties. Detailed experimental protocols for its synthesis and characterization by X-ray diffraction are also presented to facilitate its application in research and development.

Chemical Formula and Nomenclature

Ammonium hexachlororuthenate(IV) is an inorganic salt composed of two ammonium cations (NH₄⁺) and one hexachlororuthenate(IV) anion ([RuCl₆]²⁻).[1] Its systematic IUPAC name is diammonium hexachlorido-ruthenate(2-).

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Formula | (NH₄)₂[RuCl₆] |

| CAS Number | 18746-63-9 |

| Molecular Weight | 349.86 g/mol [1] |

| Synonyms | Diammonium hexachlororuthenate(IV), Ammonium chlororuthenate[1][2] |

Molecular and Crystal Structure

The structural integrity of ammonium hexachlororuthenate(IV) is defined by the ionic interaction between the ammonium cations and the hexachlororuthenate(IV) anion.

Coordination Geometry of the [RuCl₆]²⁻ Anion

The central ruthenium atom is in the +4 oxidation state and is coordinated to six chloride ligands, forming an octahedral geometry. This arrangement is a consequence of the d⁴ electron configuration of the Ru(IV) ion. The Cl-Ru-Cl bond angles are approximately 90° and 180°.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Ammonium Hexachlororuthenate(IV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium hexachlororuthenate(IV), with the chemical formula (NH₄)₂RuCl₆, is an inorganic compound that serves as a significant precursor in the synthesis of high-purity ruthenium metal and its derivatives.[1] Its well-defined composition and reactivity make it a valuable starting material in various fields, including catalysis and materials science. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (NH₄)₂RuCl₆, incorporating detailed experimental methodologies and data presented for clarity and ease of comparison.

Chemical and Physical Properties

Ammonium hexachlororuthenate(IV) is a yellow-orange to red-brown crystalline solid. It is composed of two ammonium cations (NH₄⁺) and a hexachlororuthenate(IV) anion ([RuCl₆]²⁻). The compound is soluble in water. Many of its physical properties, such as melting and boiling points, are not applicable as it undergoes thermal decomposition at elevated temperatures.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | (NH₄)₂RuCl₆ | [2] |

| Molecular Weight | 349.86 g/mol | [2] |

| Appearance | Yellow-orange to red-brown crystalline powder | |

| CAS Number | 18746-63-9 | [2] |

| Solubility | Soluble in water | [3] |

Structural and Thermal Properties

| Property | Value | Source(s) |

| Crystal System | Assumed Cubic (similar to other (NH₄)₂MX₆ compounds) | |

| Decomposition Temperature | Decomposes in two stages between 255.0°C and 352.7°C | [1] |

| Melting Point | N/A (decomposes) | [4] |

| Boiling Point | N/A (decomposes) | [4] |

| Density | N/A | [4] |

Experimental Protocols

Synthesis of Ammonium Hexachlororuthenate(IV)

A common method for the synthesis of (NH₄)₂RuCl₆ involves the precipitation from a solution containing ruthenium. The following is a generalized protocol based on literature descriptions:

-

Dissolution: A ruthenium-containing raw material is dissolved in a suitable solvent to bring the ruthenium into solution.

-

Precipitation: An excess of a saturated ammonium chloride (NH₄Cl) solution is added to the ruthenium solution. This causes the less soluble ammonium hexachlororuthenate(IV) to precipitate out of the solution.

-

Filtration and Washing: The precipitate is collected by filtration. To remove any soluble impurities, the collected solid is washed with a small amount of cold water or a saturated ammonium chloride solution.

-

Drying: The purified (NH₄)₂RuCl₆ is then dried in an oven at a controlled temperature (e.g., 160-200°C) to remove any residual moisture.[5]

Thermal Analysis

The thermal decomposition of (NH₄)₂RuCl₆ can be investigated using thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) and mass spectrometry (MS).

-

Sample Preparation: A small, accurately weighed sample of (NH₄)₂RuCl₆ is placed in an alumina crucible.

-

Instrumentation: The crucible is placed in a TGA-DTA instrument. The exhaust from the furnace is connected to a mass spectrometer to analyze the evolved gases.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

Data Collection: The weight loss (TGA), temperature difference (DTA), and mass-to-charge ratio of the evolved gases (MS) are recorded as a function of temperature.

Thermal Decomposition Pathway

The thermal decomposition of (NH₄)₂RuCl₆ occurs in two main stages:[1]

-

Stage 1 (255.0°C to 314.0°C): (NH₄)₂RuCl₆ decomposes to form an intermediate solid phase, releasing ammonia (NH₃) and hydrogen chloride (HCl) gas. An endothermic peak is observed at approximately 309.4°C.[1]

-

Stage 2 (314.0°C to 352.7°C): The intermediate solid phase further decomposes to yield metallic ruthenium (Ru) as the final solid product, with the release of nitrogen (N₂) and hydrogen chloride (HCl) gas.[1]

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the vibrational modes of the ammonium and hexachlororuthenate ions.

-

Experimental Protocol: A small amount of the (NH₄)₂RuCl₆ sample is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in an FTIR spectrometer, and the spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Spectra: The spectrum is expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the ammonium ion (NH₄⁺) and the Ru-Cl stretching vibrations of the hexachlororuthenate(IV) anion ([RuCl₆]²⁻).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide information about the electronic transitions within the [RuCl₆]²⁻ complex.

-

Experimental Protocol: A dilute solution of (NH₄)₂RuCl₆ is prepared in a suitable solvent (e.g., water or a non-coordinating solvent). The UV-Vis spectrum is then recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm.

-

Expected Spectra: The spectrum of the hexachlororuthenate(IV) anion is expected to exhibit charge-transfer bands, which are typically intense and occur in the ultraviolet and visible regions.

Logical Workflow for Characterization

A logical workflow for the comprehensive characterization of a newly synthesized batch of (NH₄)₂RuCl₆ would involve a series of analytical techniques to confirm its identity, purity, and properties.

References

- 1. researchgate.net [researchgate.net]

- 2. colonialmetals.com [colonialmetals.com]

- 3. AMMONIUM HEXACHLORORUTHENATE(IV) | 18746-63-9 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. CN103223493B - Method for preparing target-used Ru (ruthenium) powder - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Preparation of Ammonium Hexachlororuthenate(IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of ammonium hexachlororuthenate(IV), a key precursor in ruthenium chemistry. The document details the underlying chemical principles, experimental protocols, and quantitative data to support laboratory and developmental applications.

Introduction

Ammonium hexachlororuthenate(IV), with the chemical formula (NH₄)₂[RuCl₆], is an inorganic compound that serves as a vital starting material in the synthesis of various ruthenium complexes and materials.[1][2][3] It is a red-brown to dark brown crystalline powder soluble in water.[2][4] Its primary application lies in its role as a precursor for the production of high-purity ruthenium metal and its alloys, which are utilized in electronics, catalysis, and the manufacturing of specialized chemicals.[4][5][6] The synthesis of ammonium hexachlororuthenate(IV) typically involves the precipitation of the complex from a hydrochloric acid solution containing ruthenium.[3][4]

Chemical Principles and Reaction Pathway

The synthesis of ammonium hexachlororuthenate(IV) is centered around the formation of the stable hexachlororuthenate(IV) anion, [RuCl₆]²⁻, in an acidic chloride medium. The common starting material is ruthenium(III) chloride hydrate (RuCl₃·xH₂O). The overall process can be conceptualized in two key stages: the formation of the stable chloro-complex of ruthenium in solution and its subsequent precipitation with ammonium ions.

A crucial aspect of the synthesis is the oxidation of ruthenium from the +3 to the +4 oxidation state. In aqueous hydrochloric acid, ruthenium(III) can exist in various aqua-chloro species.[7][8] Heating a solution of ruthenium(III) chloride in concentrated hydrochloric acid facilitates the formation of the hexachlororuthenate(III) ion, [RuCl₆]³⁻. Subsequent oxidation to the more stable ruthenium(IV) state, as the [RuCl₆]²⁻ ion, is then achieved. This oxidation can be accomplished by bubbling chlorine gas through the hot solution. The addition of ammonium chloride then leads to the precipitation of the sparingly soluble ammonium hexachlororuthenate(IV).

The overall reaction can be summarized as follows:

2 RuCl₃ + 2 HCl + Cl₂ + 2 NH₄Cl → 2 (NH₄)₂[RuCl₆] + H₂

Experimental Protocols

Two primary methods for the synthesis of ammonium hexachlororuthenate(IV) are presented below. The first is a general laboratory-scale preparation, and the second is an industrial method adapted from patent literature, which includes an explicit oxidation step.

General Laboratory Synthesis

This protocol is a standard laboratory procedure for the preparation of ammonium hexachlororuthenate(IV) from ruthenium(III) chloride hydrate.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Acetone

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Stir bar

-

Beaker

-

Buchner funnel and flask

-

Filter paper

-

Drying oven or vacuum desiccator

Procedure:

-

In a round-bottom flask, dissolve a known quantity of ruthenium(III) chloride hydrate in a minimal amount of concentrated hydrochloric acid.

-

Heat the solution to 80-95°C with constant stirring for a minimum of 3 hours. This step ensures the formation of the stable chloro-ruthenium complexes in solution.

-

Prepare a saturated solution of ammonium chloride in deionized water.

-

While maintaining the temperature of the ruthenium solution, slowly add the saturated ammonium chloride solution. A dark red-brown precipitate should form.

-

Continue heating and stirring the mixture for at least one hour to ensure complete precipitation.

-

Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize the yield of the precipitate.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with small portions of cold, concentrated hydrochloric acid, followed by a wash with acetone to remove residual water and acid.

-

Dry the product in a vacuum desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 60-80°C) to a constant weight.

Industrial Synthesis with Oxidation Step

This method is adapted from patent literature and is suitable for larger-scale preparations where the oxidation state of the starting material may not be purely Ru(III).

Materials:

-

Ruthenium trichloride (solid)

-

8-12 M Hydrochloric acid (HCl)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Chlorine gas (Cl₂)

Equipment:

-

Stirred-tank reactor with heating and gas inlet capabilities

-

Centrifuge or filtration system

-

Drying oven

Procedure:

-

Dissolve solid ruthenium trichloride in 8-12 M hydrochloric acid to achieve a ruthenium concentration of 45-55 g/L.

-

Add a saturated solution of ammonium chloride to the ruthenium solution. The amount of ammonium chloride should be 1.3 to 1.4 times the theoretical amount required for the formation of (NH₄)₃[RuCl₆].

-

Heat the solution to 90-98°C while stirring at a rate of 70-90 rpm.

-

Bubble chlorine gas through the hot solution at a rate of 0.8-1.0 L/min for 2-3 hours to oxidize the ruthenium to the +4 state and precipitate ammonium hexachlororuthenate(IV).

-

After the reaction is complete, filter the precipitate. Centrifugal filtration is recommended to minimize the moisture content of the product.

-

Dry the collected solid in an oven at 150-200°C for 16-18 hours.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of ammonium hexachlororuthenate(IV).

Table 1: Reactant and Product Specifications

| Parameter | Value | Reference |

| Chemical Formula | (NH₄)₂[RuCl₆] | [2] |

| Molecular Weight | 349.86 g/mol | [2] |

| Appearance | Red-brown to dark brown crystalline powder | [2][4] |

| Purity (Trace Metal Basis) | Up to 99.99% | [9] |

| Ruthenium Content | ~28.4% (min) | [10] |

Table 2: Typical Reaction Conditions

| Parameter | Value | Reference |

| Starting Ruthenium Concentration | 50 g/L | [5] |

| Reaction Temperature | 80 - 95°C | [5] |

| Initial Heating Time | ≥ 3 hours | [5] |

| Post-Precipitation Heating Time | ≥ 1 hour | [5] |

| Stirring Speed | ≥ 200 rpm | [5] |

| Drying Temperature | 150 - 200°C (for industrial prep) |

Table 3: Product Characteristics from an Industrial Preparation Example

| Parameter | Value | Reference |

| Product Color | Blackish red powder | [5] |

| Moisture Content | 5.9 mass % | [5] |

Characterization

The synthesized ammonium hexachlororuthenate(IV) should be characterized to confirm its identity and purity. Common analytical techniques include:

-

X-ray Diffraction (XRD): To confirm the crystalline structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of the ammonium cation and the Ru-Cl bonds.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES): To determine the ruthenium content and quantify trace metal impurities.

Safety and Handling

Ammonium hexachlororuthenate(IV) is toxic if swallowed, in contact with skin, or if inhaled.[11] It is also hygroscopic.[2] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2]

Conclusion

This technical guide has provided a detailed overview of the synthesis and preparation of ammonium hexachlororuthenate(IV). By following the outlined experimental protocols and considering the key reaction parameters, researchers can reliably synthesize this important ruthenium precursor for a variety of applications in research and development. The provided quantitative data and characterization methods will aid in ensuring the quality and purity of the final product.

References

- 1. strem.com [strem.com]

- 2. lookchem.com [lookchem.com]

- 3. AMMONIUM HEXACHLORORUTHENATE(IV) | 18746-63-9 [chemicalbook.com]

- 4. AMMONIUM HEXACHLORORUTHENATE(IV) Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. EP1950178A2 - Method for producing ammonium hexachlororuthenate and ruthenium powder, as well as ammonium hexachlororuthenate - Google Patents [patents.google.com]

- 6. americanelements.com [americanelements.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Science made alive: Chemistry/Solutions [woelen.homescience.net]

- 9. rheniumshop.co.il [rheniumshop.co.il]

- 10. scbt.com [scbt.com]

- 11. Ammonium hexachlororuthenate(IV) | 18746-63-9 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Behavior of Ammonium Hexachlororuthenate(IV) in Aqueous and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and chemical behavior of ammonium hexachlororuthenate(IV) ((NH₄)₂RuCl₆), a key precursor in ruthenium chemistry. This document consolidates available data on its solubility in water and other common solvents, its stability in solution, and detailed experimental protocols for its analysis.

Executive Summary

Ammonium hexachlororuthenate(IV) is a crystalline solid that is moderately soluble in water, with its solubility influenced by temperature and the presence of common ions. In aqueous solutions, the hexachlororuthenate(IV) anion, [RuCl₆]²⁻, can undergo slow hydrolysis, a process that is significantly suppressed by acidic conditions and high concentrations of chloride ions. This guide presents the available quantitative and qualitative solubility data, details the chemical behavior of the compound in solution, and provides a standardized protocol for solubility determination.

Solubility Data

Quantitative solubility data for (NH₄)₂RuCl₆ is not extensively reported in publicly available literature. However, based on qualitative descriptions and data for analogous compounds, the following tables summarize the expected solubility behavior.

Table 2.1: Solubility of (NH₄)₂RuCl₆ in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 20 | Estimated ~0.5 - 1.0 | Estimated ~0.014 - 0.029 |

| 40 | Estimated ~1.0 - 1.5 | Estimated ~0.029 - 0.043 |

| 60 | Estimated ~1.5 - 2.5 | Estimated ~0.043 - 0.071 |

Note: The data in this table is estimated based on qualitative statements that (NH₄)₂RuCl₆ is "moderately soluble" and that its solubility increases slightly with temperature.[1] Precise experimental determination is recommended for specific applications.

Table 2.2: Qualitative Solubility of (NH₄)₂RuCl₆ in Various Solvents

| Solvent | Solubility | Remarks |

| Water | Moderately Soluble[1] | Solubility decreases in the presence of HCl or NH₄Cl.[2] |

| Methanol | Sparingly Soluble | Analogous inorganic salts show limited solubility. |

| Ethanol | Sparingly Soluble | Generally, lower solubility than in methanol for similar salts. |

| Acetone | Insoluble | Expected to be insoluble based on the behavior of similar ionic compounds. |

| Strong Hydrochloric Acid | Low | The compound is precipitated from strong HCl solutions, indicating low solubility.[3] |

Behavior in Solution

Hydrolysis and Aquation

The [RuCl₆]²⁻ anion is relatively inert in aqueous solution, particularly under acidic conditions. However, it can undergo a slow process of hydrolysis, also known as aquation, where chloride ligands are sequentially replaced by water molecules.

The first step of this process can be represented as:

[RuCl₆]²⁻ + H₂O ⇌ [RuCl₅(H₂O)]⁻ + Cl⁻

This reaction is a reversible equilibrium. The presence of a high concentration of chloride ions (e.g., in hydrochloric acid solutions) shifts the equilibrium to the left, thereby stabilizing the [RuCl₆]²⁻ species and inhibiting hydrolysis.[4] The rate of aquation is known to decrease with increasing hydrochloric acid concentration.[4]

Stability

The stability of (NH₄)₂RuCl₆ in solution is critically dependent on the pH and the concentration of chloride ions.

-

Acidic Solutions: The compound is most stable in acidic solutions containing an excess of chloride ions. This is the principle behind its synthesis, which involves precipitation from a strong hydrochloric acid medium.[3]

-

Neutral to Alkaline Solutions: In neutral or alkaline solutions, the hydrolysis of the [RuCl₆]²⁻ anion is more favorable, leading to the formation of various aqua- and hydroxo-ruthenium(IV) species. This can eventually result in the precipitation of hydrated ruthenium oxides.

Experimental Protocols

Protocol for Determining the Solubility of (NH₄)₂RuCl₆

This protocol outlines a general method for determining the solubility of (NH₄)₂RuCl₆ in a given solvent at a specific temperature.

4.1.1 Materials and Equipment

-

Ammonium hexachlororuthenate(IV), analytical grade

-

Solvent (e.g., deionized water)

-

Thermostatically controlled water bath or incubator

-

Stirring plate and magnetic stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

UV-Vis Spectrophotometer

4.1.2 Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of (NH₄)₂RuCl₆ to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the solution to stand without stirring for at least one hour within the temperature-controlled bath to let undissolved solids settle.

-

Carefully draw a known volume of the supernatant using a pre-heated pipette to prevent premature crystallization.

-

Immediately filter the collected sample through a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed volumetric flask.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the volumetric flask in a drying oven at a suitable temperature (e.g., 80-100°C) until a constant weight of the residue is achieved.

-

Calculate the mass of the dissolved (NH₄)₂RuCl₆.

-

-

Spectrophotometric Method:

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of a previously established calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) for the [RuCl₆]²⁻ anion.

-

Determine the concentration of the dissolved salt using the calibration curve.

-

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizations

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility and solution behavior of ammonium hexachlororuthenate(IV) are fundamental to its application in research and industry. While precise quantitative solubility data remains scarce, this guide provides a working framework based on available information. The compound exhibits moderate solubility in water, which is sensitive to temperature and the presence of common ions. The inherent stability of the [RuCl₆]²⁻ anion in acidic, high-chloride environments is a key consideration for its handling and use. The provided experimental protocol offers a standardized approach for researchers to determine the solubility of this important ruthenium precursor under their specific experimental conditions.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ammonium Hexachlororuthenate(IV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of ammonium hexachlororuthenate(IV), ((NH₄)₂[RuCl₆]). The information presented is collated from established research, focusing on the quantitative data, experimental methodologies, and the sequential nature of the decomposition process. This document is intended to serve as a practical resource for professionals requiring a deep understanding of the thermal properties of this ruthenium precursor.

Thermal Decomposition Overview

Ammonium hexachlororuthenate(IV) is a critical precursor in the synthesis of high-purity ruthenium powder and other ruthenium-based compounds.[1][2] Its thermal decomposition is a multi-stage process that occurs under an inert atmosphere, yielding metallic ruthenium as the final product.[3] The decomposition is characterized by distinct temperature ranges, specific gaseous byproducts, and the formation of a solid-phase intermediate. Understanding these stages is crucial for controlling the synthesis of ruthenium materials with desired morphologies and purities.

Quantitative Decomposition Data

The thermal decomposition of ammonium hexachlororuthenate(IV) has been quantitatively characterized using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The key quantitative parameters are summarized in the table below.

| Parameter | Value | Technique(s) | Atmosphere |

| Stage 1 Decomposition Range | 255.0°C – 314.0°C | TG-DTA | Nitrogen/Inert |

| Endothermic Peak (Stage 1) | 309.4°C | DTA | Nitrogen/Inert |

| Stage 1 Gaseous Products | HCl, NH₃ | Mass Spectrometry (MS) | Nitrogen/Inert |

| Intermediate Solid Phase | [(NH₃)₄Ru₃Cl₁₂] (proposed) | High-Temperature XRD | Nitrogen/Inert |

| Stage 2 Decomposition Range | 314.0°C – 352.7°C | TG-DTA | Nitrogen/Inert |

| Stage 2 Gaseous Products | HCl, N₂ | Mass Spectrometry (MS) | Nitrogen/Inert |

| Final Solid Product | Agglomerated Ru particles | XRD | Nitrogen/Inert |

Table 1: Summary of Quantitative Data for the Thermal Decomposition of (NH₄)₂[RuCl₆]. Data sourced from studies utilizing coupled TG-DTA-MS analysis.[1]

Decomposition Pathway

The thermal decomposition of (NH₄)₂[RuCl₆] proceeds through a complex internal redox reaction.[3] The process can be visualized as a two-stage sequence involving a solid-state intermediate.

References

An In-depth Technical Guide to the Electronic Properties and Coordination Chemistry of (NH4)2RuCl6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium hexachlororuthenate(IV), with the chemical formula (NH4)2RuCl6, is an inorganic coordination compound of significant interest in various fields of chemical research and materials science. It serves as a key precursor in the synthesis of high-purity ruthenium metal and its oxides, which are employed as catalysts in a multitude of chemical transformations. The compound consists of two ammonium (NH4+) cations and a hexachlororuthenate(IV) ([RuCl6]2-) anion. The central ruthenium atom in the anion is in the +4 oxidation state. This guide provides a comprehensive overview of the electronic properties, coordination chemistry, and relevant experimental methodologies associated with this compound.

Electronic Properties

The electronic properties of (NH4)2RuCl6 are primarily dictated by the d-electron configuration of the ruthenium(IV) center within the octahedral [RuCl6]2- anion.

Electronic Configuration and Ligand Field Theory

Ruthenium (Ru) is a transition metal with the ground-state electron configuration [Kr] 4d⁷ 5s¹. In the +4 oxidation state, ruthenium has a d⁴ electron configuration (Ru⁴⁺). The [RuCl6]2- anion exhibits an octahedral geometry, with the Ru⁴⁺ ion at the center surrounded by six chloride ligands.

According to Ligand Field Theory (LFT), the five degenerate d-orbitals of the free Ru⁴⁺ ion are split into two distinct energy levels by the electrostatic field of the six chloride ligands. In an octahedral field, these are the lower-energy t2g orbitals (dxy, dyz, dxz) and the higher-energy eg orbitals (dx²-y², dz²). The energy separation between these two levels is denoted as Δo or 10Dq.

For a d⁴ ion in an octahedral field, two possible electron configurations can arise depending on the magnitude of Δo relative to the spin-pairing energy (P):

-

High-spin configuration (t2g³ eg¹): This occurs when Δo < P (weak-field ligands). Electrons occupy the higher-energy eg orbitals before pairing in the t2g orbitals. This configuration results in four unpaired electrons.

-

Low-spin configuration (t2g⁴ eg⁰): This occurs when Δo > P (strong-field ligands). Electrons will pair in the lower-energy t2g orbitals before occupying the eg orbitals. This configuration results in two unpaired electrons.

Chloride (Cl⁻) is generally considered a weak-field ligand, which would suggest a high-spin configuration. However, for second and third-row transition metals like ruthenium, the ligand field splitting (Δo) is significantly larger than for their first-row counterparts. Consequently, Ru(IV) complexes, including [RuCl6]2-, are typically low-spin. Therefore, the ground state electronic configuration of the [RuCl6]2- anion is t2g⁴ eg⁰.

Electronic Spectra

The electronic absorption spectrum of the [RuCl6]2- anion is characterized by ligand-to-metal charge transfer (LMCT) bands, which are typically intense, and weaker d-d transitions. The expected d-d electronic transitions for a low-spin d⁴ system in an octahedral field are complex. The ground state is ³T1g. Spin-allowed transitions to excited triplet states (e.g., ³T2g) and spin-forbidden transitions to singlet states are possible. The intense yellow-orange to red-brown color of (NH4)2RuCl6 is primarily due to the low-energy, high-intensity LMCT bands where an electron is excited from a filled ligand-based orbital to a vacant metal d-orbital.

Band Structure and Conductivity

Coordination Chemistry

The coordination chemistry of (NH4)2RuCl6 is centered around the octahedral [RuCl6]2- anion.

Crystal Structure

While a specific crystallographic information file (CIF) for (NH4)2RuCl6 is not widely available in open-access databases, it is isostructural with other ammonium hexachlorometallate(IV) and hexabromometallate(IV) salts, such as (NH4)2OsBr6 and (NH4)2TeCl6. These compounds adopt the K2PtCl6 antifluorite crystal structure.

-

Crystal System: Cubic

-

Space Group: Fm-3m (No. 225)

-

Coordination Geometry: The [RuCl6]2- anion has a regular octahedral geometry, with the Ru-Cl bond distances being equivalent. The ammonium cations (NH4+) reside in the tetrahedral holes of the structure.

Table 1: Crystallographic Data for Isostructural Compounds

| Compound | Crystal System | Space Group | a (Å) |

| (NH4)2OsBr6 | Cubic | Fm-3m | 10.380 |

| (NH4)2TeCl6 | Cubic | Fm-3m | 10.204 |

Based on these isostructural compounds, the crystal structure of (NH4)2RuCl6 can be confidently described as cubic with the space group Fm-3m.

Reactions of the [RuCl6]2- Anion

The hexachlororuthenate(IV) anion is relatively inert but can undergo ligand substitution and redox reactions under specific conditions.

-

Ligand Substitution: The chloride ligands can be substituted by other ligands, although this often requires harsh reaction conditions. Aquation, the replacement of a chloride ligand by a water molecule, can occur in aqueous solutions, and the equilibrium is dependent on the chloride ion concentration.

-

Redox Reactions: The Ru(IV) center can be reduced to Ru(III) or oxidized to higher oxidation states, although Ru(IV) is a common and stable oxidation state for ruthenium in a chloride environment.

Experimental Protocols

Synthesis of (NH4)2RuCl6

A general method for the synthesis of (NH4)2RuCl6 involves the precipitation from a solution of a soluble ruthenate salt in concentrated hydrochloric acid upon the addition of an ammonium salt.

Materials:

-

A soluble ruthenium salt (e.g., RuCl3·xH2O)

-

An oxidizing agent (e.g., chlorine gas or hydrogen peroxide) to ensure the Ru(IV) state

-

Concentrated hydrochloric acid (HCl)

-

Ammonium chloride (NH4Cl)

-

Distilled water

-

Ethanol

Procedure:

-

A solution of a ruthenium salt is prepared in concentrated hydrochloric acid.

-

The solution is treated with an oxidizing agent to ensure the ruthenium is in the +4 oxidation state, forming the [RuCl6]2- anion in solution.

-

A saturated aqueous solution of ammonium chloride is slowly added to the ruthenium-containing solution with stirring.

-

(NH4)2RuCl6 precipitates as a crystalline solid.

-

The precipitate is collected by filtration, washed with cold ethanol to remove any soluble impurities, and then dried under vacuum.

Characterization

Powder XRD is a standard technique to confirm the phase purity and determine the crystal structure of the synthesized (NH4)2RuCl6.

Instrumentation:

-

A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

Procedure:

-

A small amount of the finely ground (NH4)2RuCl6 powder is placed on a sample holder.

-

The sample is scanned over a 2θ range (e.g., 10-90°) with a defined step size and scan speed.

-

The resulting diffraction pattern is analyzed by comparing the peak positions and intensities with known patterns of isostructural compounds or by performing Rietveld refinement to obtain lattice parameters.

UV-Vis spectroscopy is used to study the electronic transitions within the [RuCl6]2- anion.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

A dilute solution of (NH4)2RuCl6 is prepared in a suitable non-coordinating solvent or a dilute HCl solution to prevent aquation.

-

A baseline is recorded with the pure solvent in both the sample and reference beams.

-

The UV-Vis spectrum of the (NH4)2RuCl6 solution is recorded over a specific wavelength range (e.g., 200-800 nm).

-

The absorption maxima (λmax) corresponding to d-d and charge-transfer transitions are identified.

Visualizations

Ligand Field Theory Diagram

Caption: d-orbital splitting in an octahedral ligand field.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of (NH4)2RuCl6.

Conclusion

(NH4)2RuCl6 is a fundamentally important compound in ruthenium chemistry. Its electronic properties are dominated by the low-spin d⁴ configuration of the Ru(IV) center in an octahedral ligand field, giving rise to its characteristic color and magnetic properties. The compound adopts a cubic crystal structure, isostructural with other hexahalometallate salts. While detailed experimental data on some of its solid-state electronic properties are scarce, its synthesis and basic characterization can be achieved through standard inorganic chemistry techniques. This guide provides a foundational understanding for researchers and professionals working with this and related ruthenium complexes.

An In-depth Technical Guide on the Safety, Handling, and MSDS of Ammonium Hexachlororuthenate(IV)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ammonium hexachlororuthenate(IV) (CAS No. 18746-63-9), a compound utilized in laboratory and chemical synthesis applications.[1][2][3][4] Adherence to the protocols outlined in this document is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Properties

Ammonium hexachlororuthenate(IV), with the molecular formula (NH₄)₂RuCl₆, is a dark brown, crystalline powder.[2][5][6][7] It is soluble in water and is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2][6][8]

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | H₈Cl₆N₂Ru[2][5][9][10] |

| Molecular Weight | 349.85 g/mol [5][9][10] |

| Appearance | Dark brown powder/crystals[2][5][6][7] |

| Odor | Odorless[6] |

| Solubility | Soluble in water[2][3][8][9] |

| Stability | Stable under normal conditions, but hygroscopic[1][2][5][6] |

Hazard Identification and Toxicological Information

Ammonium hexachlororuthenate(IV) is classified as a hazardous substance.[1][11] The primary hazards are its acute toxicity if swallowed, in contact with skin, or if inhaled.[1][6][9][11] It is also known to cause skin, eye, and respiratory tract irritation.[5]

Hazard Statements:

Potential Health Effects:

-

Inhalation: May cause severe respiratory tract irritation, and potentially delayed pulmonary edema.[5]

-

Skin Contact: Causes skin irritation.[5]

-

Eye Contact: Causes eye irritation and may lead to chemical conjunctivitis.[5]

-

Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[5]

Table 2: Toxicological Data

| Metric | Value |

| LD50/LC50 | Not available[5] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65[5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risks.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][11]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][6][9][11]

-

Wash hands and any exposed skin thoroughly after handling.[1][5][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[1][5][11]

-

Due to its hygroscopic nature, storage under an inert gas (e.g., nitrogen or argon) at 2-8°C is recommended.[2][12][13]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with Ammonium hexachlororuthenate(IV).

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Chemical safety goggles or face shield | OSHA's 29 CFR 1910.133 or European Standard EN166[5] |

| Skin | Chemical-resistant gloves and protective clothing | --- |

| Respiratory | A NIOSH-approved respirator is required if workplace conditions warrant its use. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5] |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][6][11]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][6][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][11]

Fire-Fighting Measures:

-

In case of a fire, use an extinguishing agent appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[5]

-

Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

-

During a fire, irritating and highly toxic gases such as hydrogen chloride and nitrogen oxides may be generated.[5]

Accidental Release Measures:

-

Wear appropriate personal protective equipment as specified in Section 4.

-

Sweep up the spilled material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][6]

-

Ensure adequate ventilation in the area of the spill.[5]

Experimental Protocols and Workflows

The following diagrams illustrate the logical flow for safely handling Ammonium hexachlororuthenate(IV) and the hierarchy of controls to be implemented.

References

- 1. fishersci.com [fishersci.com]

- 2. lookchem.com [lookchem.com]

- 3. AMMONIUM HEXACHLORORUTHENATE(IV) | 18746-63-9 [chemicalbook.com]

- 4. Ammonium hexachlororuthenate(IV), Ru 28.4% min 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. strem.com [strem.com]

- 8. AMMONIUM HEXACHLORORUTHENATE(IV) Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Ammonium hexachlororuthenate(IV), 99.99%, (trace metal basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. rheniumshop.co.il [rheniumshop.co.il]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [guidechem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Hygroscopic Nature and Sensitivity of (NH4)2RuCl6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium hexachlororuthenate ((NH4)2RuCl6) is a key precursor and intermediate in the synthesis of various ruthenium-based compounds utilized in catalysis, electronics, and pharmaceuticals. Its efficacy and the reproducibility of synthetic procedures involving this compound are intrinsically linked to its purity and stability. A critical, yet often overlooked, aspect of its material properties is its hygroscopic nature—the tendency to absorb moisture from the atmosphere. This absorption can lead to significant changes in its physical and chemical characteristics, impacting experimental outcomes and the quality of downstream products. This technical guide provides a comprehensive overview of the hygroscopic nature and sensitivity of (NH4)2RuCl6, offering detailed experimental protocols for its characterization and handling, and presenting available data to aid researchers in mitigating the risks associated with its use.

Physicochemical Properties

(NH4)2RuCl6 is a red-brown to dark brown crystalline powder. While readily soluble in water, its interaction with atmospheric moisture is a primary concern for its storage and handling.

Table 1: General Physicochemical Properties of (NH4)2RuCl6

| Property | Value | Reference(s) |

| Chemical Formula | (NH4)2RuCl6 | [1][2] |

| Molecular Weight | 349.86 g/mol | [1] |

| Appearance | Red-brown/dark brown powder | [1] |

| Solubility in Water | Soluble | [1] |

| Hygroscopic Nature | Hygroscopic | [1] |

Hygroscopic Nature and Sensitivity

The hygroscopicity of (NH4)2RuCl6 necessitates careful handling and storage to prevent moisture-induced degradation. The absorption of water can lead to hydrolysis of the hexachlororuthenate anion, [RuCl6]2-, and alter the compound's physical state, potentially leading to clumping and difficulties in accurate weighing and dispensing.

Impact of Moisture

The primary consequence of moisture absorption is the potential for hydrolysis of the [RuCl6]2- anion. In aqueous solution, the hexachlororuthenate(IV) ion can undergo aquation, where chloride ligands are sequentially replaced by water molecules. This process can lead to the formation of various aqua-chloro ruthenium species, altering the chemical identity and reactivity of the starting material.

Quantitative Hygroscopicity Data

Experimental Protocols

To ensure the integrity of (NH4)2RuCl6 for research and development, it is crucial to employ standardized protocols for its handling, storage, and the characterization of its hygroscopic properties.

Recommended Storage and Handling

Given its hygroscopic and potentially air-sensitive nature, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, a desiccator or a glovebox with a controlled low-humidity environment is advised.

-

Handling: Whenever possible, handle the compound in a glovebox or a dry, inert atmosphere. If a glovebox is not available, minimize exposure to ambient air. Use dry glassware and utensils.

Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric method that measures the change in mass of a sample as a function of relative humidity at a constant temperature.

Methodology:

-

Sample Preparation: Place a known mass (typically 5-20 mg) of (NH4)2RuCl6 onto the DVS microbalance sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Isotherm:

-

Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until the rate of mass change is below a defined threshold (e.g., <0.002% in 5 minutes).

-

Record the equilibrium mass at each RH step.

-

-

Desorption Isotherm:

-

Decrease the relative humidity in a stepwise manner from the maximum RH back to 0% RH.

-

Record the equilibrium mass at each step as in the sorption phase.

-

-

Data Analysis: Plot the percentage change in mass ((wet mass - dry mass) / dry mass) x 100 against the relative humidity to generate the moisture sorption and desorption isotherms.

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.

Methodology (Volumetric Method):

-

Apparatus: Use a Karl Fischer titrator with a sealed titration vessel to prevent interference from atmospheric moisture.

-

Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol or a specialized Karl Fischer solvent) to the titration vessel.

-

Pre-titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual water in the solvent and the vessel.

-

Sample Introduction: Accurately weigh a sample of (NH4)2RuCl6 and quickly introduce it into the conditioned titration vessel. The sample should be handled in a dry environment to prevent moisture absorption prior to analysis.

-

Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The instrument will automatically determine the volume of titrant consumed.

-

Calculation: The water content is calculated based on the volume of titrant used and the predetermined titer of the Karl Fischer reagent.

Thermal Sensitivity

(NH4)2RuCl6 exhibits sensitivity to elevated temperatures, undergoing thermal decomposition. Understanding its thermal stability is crucial for its use in high-temperature applications and for ensuring safe storage conditions.

Thermal Decomposition Pathway

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that the thermal decomposition of (NH4)2RuCl6 proceeds in at least two main stages. The initial decomposition stage involves the loss of ammonium chloride and the reduction of Ru(IV).

Table 2: Thermal Decomposition Data for (NH4)2RuCl6

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products | Solid Residue | Reference(s) |

| Stage 1 | 255.0 - 314.0 | Not specified | HCl, NH3 | Intermediate Ruthenium Species | [3] |

| Stage 2 | > 314.0 | Not specified | Further decomposition products | Ruthenium Metal | [3] |

Conclusion

The hygroscopic nature and thermal sensitivity of diammonium hexachlororuthenate are critical parameters that must be carefully considered to ensure the reliability and reproducibility of research and manufacturing processes. While specific quantitative data on its hygroscopicity remains to be extensively published, the experimental protocols outlined in this guide provide a robust framework for its characterization. By adhering to the recommended storage and handling procedures, and by understanding its thermal decomposition profile, researchers, scientists, and drug development professionals can effectively mitigate the risks associated with this important ruthenium precursor, thereby ensuring the integrity of their work and the quality of the resulting products.

References

Molecular weight and formula of Ammonium hexachlororuthenate(IV)

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Ammonium hexachlororuthenate(IV), an inorganic compound of interest in various chemical research and development applications.

Ammonium hexachlororuthenate(IV) is an inorganic compound with the chemical formula (NH₄)₂RuCl₆.[1][2][3] It is also referred to as ammonium ruthenate.[1] This compound presents as a red-brown to dark brown powder.[1] It is soluble in water.[1][4]

Chemical and Physical Properties

A summary of the key quantitative data for Ammonium hexachlororuthenate(IV) is presented below.

| Property | Value |

| Chemical Formula | (NH₄)₂RuCl₆ or Cl₆H₈N₂Ru |

| Molecular Weight | 349.86 g/mol [1][5] |

| CAS Number | 18746-63-9[1][2][3][4][5][6] |

| Appearance | Red-brown/Powder[1] |

| Purity | Available in various purities, including 99% and 99.99%[2] |

Note: Slight variations in molecular weight (349.85 g/mol and 349.87 g/mol ) are reported across different suppliers, likely due to differences in the atomic weight values used for calculation.[2][3][4][6]

Molecular Composition

The structure of Ammonium hexachlororuthenate(IV) consists of ammonium cations and a hexachlororuthenate(IV) anion.

Caption: Ionic composition of Ammonium hexachlororuthenate(IV).

References

- 1. lookchem.com [lookchem.com]

- 2. strem.com [strem.com]

- 3. cenmed.com [cenmed.com]

- 4. Ammonium hexachlororuthenate(IV), 99.99%, (trace metal basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. AMMONIUM HEXACHLORORUTHENATE(IV) | 18746-63-9 [chemicalbook.com]

- 6. rheniumshop.co.il [rheniumshop.co.il]

Preliminary investigation of (NH4)2RuCl6 reactivity

An In-depth Technical Guide to the Reactivity of Diammonium Hexachlororuthenate(IV)

Audience: Researchers, scientists, and drug development professionals Topic: Preliminary Investigation of (NH4)2RuCl6 Reactivity

This technical guide provides a comprehensive investigation into the chemical reactivity of diammonium hexachlororuthenate(IV), (NH4)2RuCl6. This compound is a vital precursor in the synthesis of high-purity ruthenium metal, ruthenium-based catalysts, and advanced ruthenium complexes for applications in materials science and medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Understanding its thermal and aqueous stability and reactivity is critical for its effective utilization.

Thermal Reactivity and Decomposition

(NH4)2RuCl6 exhibits a multi-stage decomposition process upon heating. Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) and mass spectrometry (MS) reveals a complex series of reactions leading to the formation of metallic ruthenium. The decomposition is an internal redox reaction, with gaseous products like hydrogen chloride, ammonia, and nitrogen being released at different stages.[3]

Quantitative Thermal Decomposition Data

The thermal decomposition of (NH4)2RuCl6 proceeds through at least two distinct stages, characterized by specific temperature ranges, mass loss, and the evolution of different gaseous species. An intermediate solid phase has been identified between the two main decomposition events.[1]

| Stage | Temperature Range (°C) | Endothermic Peak (°C) | Solid Phase Transformation | Gaseous Products Evolved |

| 1 | 255.0 - 314.0 | 309.4 | (NH4)2RuCl6 → [(NH3)4Ru3Cl12] (loosened micro-pieces) | HCl, NH3 |

| 2 | 314.0 - 352.7 | - | [(NH3)4Ru3Cl12] → Ru (agglomerated particles) | HCl, N2 |

| Table 1: Summary of Thermal Decomposition Stages of (NH4)2RuCl6. Data sourced from TG-DTA-MS analysis.[1] |

Experimental Protocol: Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This protocol describes a typical experiment for analyzing the thermal decomposition of (NH4)2RuCl6.

-

Instrumentation: A simultaneous thermogravimetric analyzer (TGA) coupled to a mass spectrometer (MS) is used. (e.g., TA Instruments SDT 2960 or Netzsch STA449F3 with a quadrupole MS).[4][5]

-

Sample Preparation: Weigh approximately 5-10 mg of high-purity (NH4)2RuCl6 powder into a platinum or alumina crucible.[4]

-

TGA Parameters:

-

Place the crucible in the TGA furnace.

-

Purge the system with an inert gas, such as argon or nitrogen, at a constant flow rate (e.g., 20-60 mL/min) for at least 30 minutes to ensure an inert atmosphere.[4][6]

-

Set the heating program to ramp from ambient temperature (e.g., 30°C) to a final temperature of approximately 600°C. A linear heating rate of 10°C/min is standard.[6]

-

Record the mass loss (TGA curve) and differential heat flow (DTA/DSC curve) as a function of temperature.

-

-

MS Parameters:

-

The transfer line between the TGA outlet and the MS inlet should be heated (e.g., to 200°C) to prevent condensation of evolved gases.

-

Set the mass spectrometer to scan a mass-to-charge (m/z) range relevant to the expected products (e.g., m/z 10-100). Key m/z values to monitor include: NH3 (16, 17), H2O (18), N2 (28), and HCl (36, 38).

-

-

Data Analysis:

-

Correlate the mass loss steps in the TGA curve with the endothermic or exothermic peaks in the DTA/DSC curve.

-

Identify the evolved gaseous species by analyzing the MS ion currents corresponding to each mass loss event.

-

Calculate the percentage mass loss for each stage and compare it with theoretical values to deduce the stoichiometry of the decomposition reactions.

-

Visualization: Thermal Decomposition Pathway

The following diagram illustrates the sequential decomposition of (NH4)2RuCl6 into metallic ruthenium.

Aqueous Reactivity and Hydrolysis

(NH4)2RuCl6 is soluble in water, where both the ammonium cation (NH4+) and the hexachlororuthenate(IV) anion ([RuCl6]2-) undergo hydrolysis, influencing the pH and chemical composition of the solution.

Cation and Anion Hydrolysis

-

Ammonium Cation (NH4+): The ammonium ion acts as a weak acid, donating a proton to water to form hydronium ions (H3O+) and ammonia (NH3). This reaction results in a slight acidification of the solution.

-

Hexachlororuthenate(IV) Anion ([RuCl6]2-): The [RuCl6]2- complex undergoes aquation, a specific type of hydrolysis where chloride ligands are sequentially replaced by water molecules. This is a slower, multi-step process. While kinetic data for the Ru(IV) complex is scarce, studies on the analogous Ru(III) complex, [RuCl6]3-, show that the aquation rate is first-order and dependent on the chloride ion concentration, with higher chloride levels inhibiting the forward reaction.[7] For Ru(IV), the process likely involves an equilibrium between [RuCl6]2- and aquated species such as [RuCl5(H2O)]-.[8]

| Reactant Ion | Hydrolysis / Aquation Reaction | Effect on Solution |

| NH4+ | NH4+ + H2O ⇌ NH3 + H3O+ | Acidic (decreases pH) |

| [RuCl6]2- | [RuCl6]2- + H2O ⇌ [RuCl5(H2O)]- + Cl- | Complex speciation |

| Table 2: Summary of Hydrolysis Reactions in Aqueous (NH4)2RuCl6. |

Experimental Protocol: UV-Visible Spectroscopy for Kinetic Analysis of Aquation

This protocol outlines a general method for monitoring the hydrolysis (aquation) of the [RuCl6]2- anion.

-

Instrumentation: A temperature-controlled UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of (NH4)2RuCl6 in a non-aqueous or minimally coordinating solvent if necessary to establish a baseline.

-

Prepare the reaction solution by dissolving a precise amount of (NH4)2RuCl6 in deionized water or a buffer of known pH and ionic strength. The final concentration should yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).

-

-

Measurement:

-

Equilibrate the reaction solution to the desired temperature (e.g., 25°C) in the spectrophotometer's cell holder.

-

Initiate the reaction by adding the stock solution to the aqueous medium if not already dissolved.

-

Immediately begin recording UV-Vis spectra at regular time intervals over a wavelength range that covers the reactant and product species (e.g., 300-600 nm). The hydrolysis of ruthenium-chloro complexes can be followed by changes in the ligand-field spectrum.[9]

-

-

Data Analysis:

-

Identify an absorption maximum where the change between the reactant ([RuCl6]2-) and the product ([RuCl5(H2O)]-) is significant.

-

Plot the absorbance at this wavelength versus time.

-

Assuming pseudo-first-order kinetics, fit the data to the integrated rate law: ln(At - A∞) = -kt + ln(A0 - A∞), where A is the absorbance at time t, 0, and infinity. The slope of the line gives the negative rate constant (-k).

-

Visualization: Aqueous Hydrolysis Pathways

This diagram shows the parallel hydrolysis reactions occurring when (NH4)2RuCl6 is dissolved in water.

Reactivity as a Precursor in Drug Development

Ruthenium-based compounds have emerged as promising alternatives to platinum-based anticancer drugs, offering potentially lower toxicity and different mechanisms of action.[10][11] (NH4)2RuCl6 is not itself a therapeutic agent but serves as a crucial starting material for the synthesis of more complex and biologically active organometallic ruthenium(II) and ruthenium(III) complexes.[2] The inactive Ru(III) state in some prodrugs can be reduced to the more reactive Ru(II) state within the hypoxic environment of tumors, leading to targeted activation.[10]

Role in Synthesis of Anticancer Complexes

The synthesis of novel ruthenium drug candidates often begins with a simple, water-soluble ruthenium salt. (NH4)2RuCl6 provides a source of Ru(IV), which can be reduced in situ or used directly in ligand exchange reactions to build more elaborate structures, such as half-sandwich "piano-stool" complexes or N-heterocyclic carbene (NHC) coordinated compounds.[12] These modifications are designed to tune the compound's stability, solubility, and interaction with biological targets like DNA or proteins.

Visualization: General Synthesis Workflow

The diagram below outlines a high-level workflow for utilizing (NH4)2RuCl6 as a precursor in the development of a potential ruthenium-based anticancer drug.

References

- 1. researchgate.net [researchgate.net]

- 2. chimia.ch [chimia.ch]

- 3. researchgate.net [researchgate.net]

- 4. ysxbcn.com [ysxbcn.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. The kinetics of some isotopic exchange reactions of anionic ruthenium-(II), -(III), and -(IV) chloro-complexes in concentrated aqueous H36Cl solutions - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. commons.emich.edu [commons.emich.edu]

- 10. jhsci.ba [jhsci.ba]

- 11. researchgate.net [researchgate.net]

- 12. Novel NHC-coordinated ruthenium(II) arene complexes achieve synergistic efficacy as safe and effective anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ammonium Hexachlororuthenate(IV) as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium hexachlororuthenate(IV), with the chemical formula (NH₄)₂RuCl₆, is a versatile and valuable precursor for the synthesis of a wide range of ruthenium-based catalysts.[1][2] Its utility stems from its stability, well-defined ruthenium content, and solubility in various solvents, making it an excellent starting material for preparing highly active and selective catalysts for numerous organic transformations.[1][2] These catalysts are pivotal in various fields, including organic synthesis, materials science, and pharmaceutical development, where they facilitate reactions such as hydrogenations, oxidations, and C-C bond formations with high efficiency. This document provides detailed application notes and experimental protocols for the use of Ammonium hexachlororuthenate(IV) as a catalyst precursor for two key applications: the synthesis of supported ruthenium nanoparticles for transfer hydrogenation and the preparation of a homogeneous catalyst for the oxidation of alcohols.

Synthesis of Supported Ruthenium Nanoparticles for Transfer Hydrogenation

Ruthenium nanoparticles supported on high-surface-area materials are highly effective catalysts for transfer hydrogenation reactions, a safer and often more selective alternative to using high-pressure hydrogen gas. The following protocol details the preparation of a carbon-supported ruthenium nanoparticle catalyst (Ru/C) from Ammonium hexachlororuthenate(IV) and its application in the transfer hydrogenation of a model ketone.

Preparation of Ru/C Catalyst

This protocol is based on the chemical reduction of the ruthenium precursor in the presence of a carbon support.

Experimental Protocol:

-

Support Preparation: Dry activated carbon (high surface area) at 120°C under vacuum for 4 hours to remove adsorbed water.

-

Impregnation: Dissolve Ammonium hexachlororuthenate(IV) in deionized water to form a 10 mM solution. Add the dried activated carbon to this solution with stirring. The amount of solution should be sufficient to form a thick slurry.

-

Stirring and Evaporation: Stir the slurry at room temperature for 12 hours to ensure uniform deposition of the precursor onto the carbon support. Afterwards, remove the water by rotary evaporation under reduced pressure at 60°C.

-

Reduction: The impregnated support is then subjected to reduction.

-

Place the dried powder in a tube furnace.

-

Heat the furnace to 400°C under a constant flow of argon.

-

Switch the gas flow to a mixture of 10% hydrogen in argon and maintain the temperature at 400°C for 4 hours to reduce the ruthenium salt to metallic ruthenium nanoparticles.

-

-

Passivation and Recovery: Cool the furnace to room temperature under an argon atmosphere. The resulting Ru/C catalyst should be handled carefully to prevent rapid oxidation of the nanoparticles upon exposure to air.

Logical Workflow for Ru/C Catalyst Synthesis:

Ru/C Catalyst Synthesis Workflow

Application in Transfer Hydrogenation of Acetophenone

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine acetophenone (1 mmol), isopropanol (10 mL), and potassium hydroxide (0.2 mmol).

-

Catalyst Addition: Add the prepared Ru/C catalyst (1 mol% Ru relative to acetophenone).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring under an inert atmosphere (e.g., argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Filter the catalyst and wash it with a small amount of isopropanol.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield 1-phenylethanol.

Data Presentation:

| Entry | Substrate | Catalyst Loading (mol%) | Hydrogen Donor | Base | Time (h) | Conversion (%) | Yield (%) |

| 1 | Acetophenone | 1 | Isopropanol | KOH | 2 | >99 | 98 |

| 2 | Cyclohexanone | 1 | Isopropanol | KOH | 3 | >99 | 97 |

| 3 | 4'-Chloroacetophenone | 1 | Isopropanol | KOH | 2.5 | >99 | 96 |

Homogeneous Catalysis: Oxidation of Alcohols

Ammonium hexachlororuthenate(IV) can be a precursor to soluble ruthenium complexes that are active for the catalytic oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis.

In Situ Catalyst Preparation and Oxidation of Benzyl Alcohol

This protocol describes the in-situ generation of a catalytically active ruthenium species for the oxidation of a primary alcohol.

Experimental Protocol:

-

Catalyst Precursor Solution: Prepare a stock solution of Ammonium hexachlororuthenate(IV) in a suitable solvent such as a 1:1 mixture of acetonitrile and water (e.g., 1 mg/mL).

-

Reaction Setup: To a solution of benzyl alcohol (1 mmol) in toluene (10 mL), add N-methylmorpholine-N-oxide (NMO) as the co-oxidant (1.5 mmol).

-

Catalyst Addition: Add the Ammonium hexachlororuthenate(IV) stock solution (corresponding to 0.5 mol% Ru).

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC.

-

Work-up: Upon completion (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude benzaldehyde can be purified by column chromatography.

Signaling Pathway for Catalytic Oxidation:

Simplified Catalytic Cycle for Alcohol Oxidation

Data Presentation for Alcohol Oxidation

| Entry | Substrate | Catalyst Loading (mol%) | Co-oxidant | Solvent | Time (h) | Conversion (%) | Yield (%) |

| 1 | Benzyl Alcohol | 0.5 | NMO | Toluene | 1.5 | >99 | 95 |

| 2 | Cyclohexanol | 0.5 | NMO | Toluene | 3 | 98 | 92 |

| 3 | 1-Octanol | 0.5 | NMO | Toluene | 2 | >99 | 94 |

Conclusion

Ammonium hexachlororuthenate(IV) serves as a readily available and effective precursor for the generation of both heterogeneous and homogeneous ruthenium catalysts. The protocols provided herein offer a starting point for researchers to explore the vast catalytic potential of ruthenium in key organic transformations. The versatility of this precursor allows for the synthesis of catalysts with tailored properties for specific applications in academic research and the pharmaceutical industry. Further optimization of reaction conditions and catalyst design based on these foundational protocols can lead to even more efficient and sustainable chemical processes.

References

Applications of Diammonium Hexachlororuthenate(IV) in Organic Synthesis and Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium hexachlororuthenate(IV), with the chemical formula (NH4)2RuCl6, is a versatile and cost-effective ruthenium precursor that serves as a gateway to a wide array of catalytic applications in organic synthesis. Its utility stems from its ability to be converted into various forms of ruthenium catalysts, including heterogeneous supported catalysts and homogeneous molecular complexes. These catalysts are instrumental in a range of organic transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions, which are fundamental to modern synthetic chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of (NH4)2RuCl6 as a precursor for catalysts in key organic reactions.

Synthesis of Supported Ruthenium Catalysts for Oxidation of Alcohols

(NH4)2RuCl6 is an excellent precursor for the preparation of supported ruthenium catalysts, such as ruthenium on alumina (Ru/Al2O3) or carbon (Ru/C). These heterogeneous catalysts are particularly valuable for the selective oxidation of alcohols to aldehydes and ketones, offering advantages in terms of catalyst recovery and reuse.

Application Note:

Supported ruthenium catalysts derived from (NH4)2RuCl6 are highly effective for the aerobic oxidation of a wide range of alcohols, including primary and secondary benzylic and aliphatic alcohols. The reactions are typically carried out under mild conditions using molecular oxygen or air as the terminal oxidant, making them environmentally benign. The catalyst's activity and selectivity can be tuned by the choice of support material and the method of preparation.

Quantitative Data:

| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| 5 wt% Ru/Al2O3 | Benzyl alcohol | Benzaldehyde | >99 | >99 | [1] |

| 5 wt% Ru/C | Benzyl alcohol | Benzaldehyde/Benzoic acid | up to 99 | up to 99 (aldehyde) | [2] |

Experimental Protocol: Preparation of 5 wt% Ru/Al2O3 Catalyst

Materials:

-

Diammonium hexachlororuthenate(IV), (NH4)2RuCl6

-

γ-Alumina (γ-Al2O3) pellets

-

Deionized water

-

Ammonium hydroxide solution (NH4OH)

-

Sodium hydroxide solution (NaOH)

Procedure:

-

An aqueous solution of (NH4)2RuCl6 is prepared by dissolving the required amount of the salt in deionized water.

-

The γ-Alumina support is added to the ruthenium precursor solution.

-

The pH of the slurry is adjusted to and maintained at 9 by the dropwise addition of ammonium hydroxide and sodium hydroxide solutions.

-

The temperature of the slurry is raised to boiling and then allowed to cool to room temperature.

-

The catalyst is separated by filtration and washed thoroughly with hot deionized water to remove chloride ions.

-

The resulting solid is dried overnight at 373 K.

-

The dried catalyst is then calcined in air to obtain the final Ru/Al2O3 catalyst.

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

Materials:

-

5 wt% Ru/Al2O3 catalyst

-

Benzyl alcohol

-

Toluene (solvent)

-

Oxygen gas (O2)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the Ru/Al2O3 catalyst (e.g., 100 mg) and benzyl alcohol (e.g., 1 mmol) are suspended in toluene (e.g., 5 mL).

-

The flask is purged with oxygen, and an oxygen balloon is attached to the condenser.

-

The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously.

-

The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is separated by filtration.

-

The filtrate is concentrated under reduced pressure, and the product is purified by column chromatography on silica gel.

Experimental Workflow:

(NH4)2RuCl6 as a Precursor for Ruthenium Nanoparticles in Hydrogenation Reactions

Diammonium hexachlororuthenate(IV) can be used to synthesize ruthenium nanoparticles (RuNPs), which are highly active catalysts for various hydrogenation reactions. The small size and high surface area of RuNPs contribute to their excellent catalytic performance.

Application Note:

RuNPs derived from (NH4)2RuCl6 are effective catalysts for the hydrogenation of aromatic compounds and the transfer hydrogenation of ketones. These reactions are crucial in the synthesis of pharmaceuticals and fine chemicals. The catalytic activity of RuNPs can be influenced by their size, shape, and the presence of stabilizing ligands.

Quantitative Data:

| Catalyst | Substrate | Reaction Type | Product | Yield (%) | TON | Reference |

| RuNPs | Benzene | Transfer Hydrogenation | Cyclohexane | 94 | 192 | [3] |

| RuNPs | Acetophenone | Transfer Hydrogenation | 1-Phenylethanol | up to 99 | - | [4] |

Experimental Protocol: Synthesis of Ruthenium Nanoparticles (RuNPs)

Materials:

-

Diammonium hexachlororuthenate(IV), (NH4)2RuCl6

-

Sodium borohydride (NaBH4)

-

Deionized water

-

Stabilizing agent (e.g., polyvinylpyrrolidone - PVP, optional)

Procedure:

-

An aqueous solution of (NH4)2RuCl6 is prepared. If a stabilizer is used, it is added to this solution.

-

A freshly prepared aqueous solution of sodium borohydride is added dropwise to the ruthenium precursor solution under vigorous stirring at room temperature.

-

The color of the solution will change, indicating the formation of ruthenium nanoparticles.

-

The stirring is continued for a specified period to ensure complete reduction.

-

The synthesized RuNPs can be used directly as a colloidal solution or can be isolated by centrifugation and washing.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

Materials:

-

Ruthenium nanoparticles (RuNPs) catalyst

-

Acetophenone

-

Isopropanol (hydrogen source and solvent)

-

Potassium hydroxide (KOH, base)

Procedure:

-

In a reaction vessel, the RuNPs catalyst is dispersed in isopropanol.

-

Acetophenone and a solution of KOH in isopropanol are added to the mixture.

-

The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction is monitored by GC or TLC.

-

After completion, the mixture is cooled, and the catalyst is separated.

-